molecular formula C9H8N4O2S B176930 5-(4-Nitrobenzyl)-1,3,4-thiadiazol-2-amine CAS No. 247225-84-9

5-(4-Nitrobenzyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B176930
CAS No.: 247225-84-9
M. Wt: 236.25 g/mol
InChI Key: IVPDFKYKTMICSK-UHFFFAOYSA-N
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Description

5-(4-Nitrobenzyl)-1,3,4-thiadiazol-2-amine is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of a nitrobenzyl group attached to the thiadiazole ring imparts unique chemical and biological properties to this compound.

Mechanism of Action

Target of Action

Compounds with similar structures, such as s-(4-nitrobenzyl)glutathione, have been found to interact with glutathione s-transferase p .

Mode of Action

Nitrobenzyl derivatives are known to undergo redox reactions under hypoxic conditions, which can lead to dramatic changes in the electron density of the aromatic group . This could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Benzene sulfonamide pyrazole thio-oxadiazole derivatives, which share structural similarities with the compound , have been found to exhibit antimicrobial and antitubercular activity . This suggests that the compound may interact with biochemical pathways related to these biological processes.

Pharmacokinetics

S-(4-nitrobenzyl)glutathione, a structurally similar compound, has been found to interact with glutathione s-transferase p, which could potentially influence its pharmacokinetic properties .

Result of Action

Nitrobenzyl derivatives are known to undergo redox reactions under hypoxic conditions , which could potentially lead to changes in cellular redox status and influence various cellular processes.

Action Environment

The action, efficacy, and stability of 5-(4-Nitrobenzyl)-1,3,4-thiadiazol-2-amine could potentially be influenced by various environmental factors. For instance, the redox reactions undergone by nitrobenzyl derivatives are influenced by the presence of hypoxic conditions . Therefore, the compound’s action could potentially be influenced by the oxygen levels in its environment.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 5-(4-Nitrobenzyl)-1,3,4-thiadiazol-2-amine are not fully understood due to the limited available research. Nitrobenzyl compounds are known to interact with various enzymes and proteins. For instance, S-(4-Nitrobenzyl)-6-thioinosine (NBMPR), a nitrobenzyl compound, is known to inhibit transport of nucleosides mediated by equilibrative nucleoside transporters . It’s plausible that this compound may have similar interactions.

Cellular Effects

The cellular effects of this compound are yet to be fully explored. Nitrobenzyl compounds have been shown to have effects on various types of cells. For example, NBMPR has been found to block the efflux activity of the Breast Cancer Resistance Protein, influencing cell function .

Molecular Mechanism

Nitrobenzyl compounds are known to undergo reductive fragmentation, a process that could potentially lead to changes in gene expression .

Temporal Effects in Laboratory Settings

Studies on similar nitrobenzyl compounds have shown that the yield of released anilines decreased over time following nitro group reduction .

Metabolic Pathways

Nitrobenzyl compounds are known to undergo reductive fragmentation, which could potentially involve various enzymes .

Transport and Distribution

Nbmpr, a nitrobenzyl compound, has been found to inhibit the transport of nucleosides, suggesting potential interactions with transporters .

Subcellular Localization

Nitrobenzyl compounds are known to interact with various cellular components, suggesting potential localization within specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Nitrobenzyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-nitrobenzyl bromide with 2-amino-1,3,4-thiadiazole. The reaction is carried out in the presence of a base such as potassium carbonate or sodium ethoxide to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Nitrobenzyl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.

    Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst or sodium dithionite in aqueous solution.

    Substitution: Potassium carbonate or sodium ethoxide in ethanol or acetonitrile.

    Condensation: Aldehydes or ketones in the presence of an acid catalyst like p-toluenesulfonic acid.

Major Products Formed

    Reduction: 5-(4-Aminobenzyl)-1,3,4-thiadiazol-2-amine.

    Substitution: Various substituted thiadiazole derivatives.

    Condensation: Imine derivatives with potential biological activities.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored as a potential hypoxia-activated prodrug for cancer therapy due to its ability to release active drugs under low oxygen conditions.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrobenzyl-4-aminopyridinium tetrachlorocuprate (II): A compound with similar nitrobenzyl functionality but different core structure.

    4-Nitrobenzyl bromide: A precursor used in the synthesis of various nitrobenzyl derivatives.

    4-Nitrobenzaldehyde: Another nitrobenzyl compound with different reactivity and applications.

Uniqueness

5-(4-Nitrobenzyl)-1,3,4-thiadiazol-2-amine is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. The combination of the nitrobenzyl group and the thiadiazole ring makes it a versatile compound for various applications, particularly in the development of hypoxia-activated prodrugs for cancer therapy.

Properties

IUPAC Name

5-[(4-nitrophenyl)methyl]-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2S/c10-9-12-11-8(16-9)5-6-1-3-7(4-2-6)13(14)15/h1-4H,5H2,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVPDFKYKTMICSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NN=C(S2)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350676
Record name 5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247225-84-9
Record name 5-[(4-Nitrophenyl)methyl]-1,3,4-thiadiazol-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=247225-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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